Product packaging for Sodium 2-(hydroxymethyl)butanoate(Cat. No.:CAS No. 1909327-68-9)

Sodium 2-(hydroxymethyl)butanoate

Cat. No.: B3333834
CAS No.: 1909327-68-9
M. Wt: 140.11 g/mol
InChI Key: KSKUIPBJLOSXAS-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)butanoate is an organic sodium salt with the molecular formula C₅H₉NaO₃ and a molecular weight of 140.11 g/mol . Its CAS number is 1909327-68-9 , and it is identified by the SMILES code [Na+].CCC(CO)C([O-])=O, which describes its molecular structure featuring a butanoate chain with a hydroxymethyl substituent . For researchers, this compound requires specific handling and storage conditions to maintain stability; it should be stored in an inert atmosphere at 2-8°C . Laboratory safety is paramount when working with this material. It carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be used, and safety precautions, including the listed P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501, must be strictly followed . This product is intended For Research Use Only and is not designated for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NaO3 B3333834 Sodium 2-(hydroxymethyl)butanoate CAS No. 1909327-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(hydroxymethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKUIPBJLOSXAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-68-9
Record name sodium 2-(hydroxymethyl)butanoate
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Synthetic Methodologies for Sodium 2 Hydroxymethyl Butanoate and Its Precursors

Chemo- and Regioselective Routes

These synthetic pathways focus on controlling the specific placement of functional groups on the molecular scaffold, without necessarily controlling the stereochemistry at the chiral center.

Esterification and Saponification Strategies in Butanoate Synthesis

The formation of the butanoate core is often achieved through standard esterification and saponification reactions. A common precursor, 2-methylbutanoic acid, can be synthesized via methods like the Grignard reaction with 2-chlorobutane (B165301) and carbon dioxide or by the hydrolysis of methyl ethyl acetoacetic ester. wikipedia.orgprepchem.com

A classic method for forming the precursor ester is the Fischer-Speier esterification. quora.comyoutube.com This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. quora.comyoutube.com To favor the formation of the ester product, the equilibrium can be shifted by using an excess of the alcohol reactant or by removing water as it is formed. youtube.com

Table 1: General Esterification and Saponification Reactions

Reaction Reactants Reagents/Conditions Products
Fischer Esterification 2-(hydroxymethyl)butanoic acid, Ethanol H₂SO₄ (catalyst), Heat Ethyl 2-(hydroxymethyl)butanoate, Water

| Saponification | Ethyl 2-(hydroxymethyl)butanoate | NaOH (aq), Heat | Sodium 2-(hydroxymethyl)butanoate, Ethanol |

Carbonylation and Hydroformylation Approaches to Hydroxymethylated Aliphatics

Carbonylation and hydroformylation are powerful industrial processes for introducing carbonyl and hydroxymethyl functionalities into organic molecules. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of CO and H₂). nih.govresearchgate.net

For the synthesis of a precursor to this compound, the hydroformylation of 1-butene (B85601) is a relevant starting point. This reaction, typically catalyzed by rhodium or cobalt complexes, can produce two isomeric aldehydes: pentanal (n-valeraldehyde) and 2-methylbutanal. researchgate.netabo.fi

Controlling the regioselectivity to favor the branched isomer, 2-methylbutanal, is crucial. This aldehyde can then be subjected to further reactions, such as a crossed-aldol reaction with formaldehyde (B43269) followed by reduction, to install the hydroxymethyl group at the desired position. The ratio of linear to branched products in hydroformylation is highly dependent on the catalyst system, ligands, and reaction conditions. abo.fi

Alternatively, direct hydroxymethylation of alkenes offers a more direct route. While traditional hydroformylation yields aldehydes, certain catalytic systems can achieve direct conversion to alcohols. nih.gov For instance, ruthenium-catalyzed reductive coupling of dienes with formaldehyde can produce hydroxymethylated products. nih.gov This type of transformation provides an alternative to hydroformylation for creating all-carbon quaternary centers and installing hydroxymethyl groups. nih.gov

Table 2: Products of 1-Butene Hydroformylation

Catalyst System Ligand Temperature (°C) Pressure (bar) Major Product(s) Reference
Rh(acac)(CO)₂ N-pyrrolylphosphines 50-80 4-10 (syngas) Pentanal, 2-Methylbutanal researchgate.net

Oxidation and Reduction Pathways for Introducing Hydroxyl Functionality

The synthesis of precursors can also rely on oxidation and reduction reactions. A viable precursor, 2-methylbutanoic acid, can be prepared by the oxidation of 2-methyl-1-butanol. scispace.com Research has shown that this oxidation can be carried out efficiently using a Cr(VI) medium in sulfuric acid with a phase transfer catalyst, achieving yields of over 95%. scispace.com The oxidizing agent can be regenerated electrochemically, making the process more sustainable. scispace.com

Once 2-methylbutanal is obtained, for instance from the hydroformylation of 1-butene, the introduction of the hydroxymethyl group can be achieved via a base-catalyzed aldol (B89426) reaction with formaldehyde (HCHO). The resulting 2-formyl-2-methylbutanal can then be selectively reduced. A Cannizzaro-type reaction under strong basic conditions could simultaneously oxidize one aldehyde to a carboxylate and reduce the other to an alcohol, directly forming the target molecule.

Stereoselective Synthesis of Enantiopure this compound

Producing an enantiomerically pure form of this compound requires asymmetric synthesis methods that control the formation of the stereocenter at the C2 position.

Chiral Auxiliary-Mediated Syntheses of Butanoate Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. blogspot.com

A well-established method involves the use of Evans oxazolidinone auxiliaries. blogspot.comresearchgate.netsigmaaldrich.com The synthesis would begin by acylating an enantiopure oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with butanoyl chloride to form an N-acyloxazolidinone. The resulting chiral enolate, generated by treatment with a suitable base and Lewis acid (like dibutylboron triflate), can then undergo a diastereoselective aldol reaction with formaldehyde. blogspot.comresearchgate.net The chiral auxiliary shields one face of the enolate, forcing the electrophile (formaldehyde) to attack from the less hindered face, thereby creating the new stereocenter with high control. The final step is the non-destructive cleavage of the auxiliary, typically via hydrolysis with lithium hydroxide, which directly yields the enantiopure lithium or this compound and recovers the auxiliary for reuse. wikipedia.orgblogspot.com

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature Reference
Evans Oxazolidinones Asymmetric Aldol Reactions, Alkylations Forms a chiral enolate, directing electrophilic attack. blogspot.comresearchgate.net
Camphorsultam Asymmetric Diels-Alder, Alkylations Rigid bicyclic structure provides high stereochemical control. wikipedia.org
SAMP/RAMP Hydrazines Asymmetric Alkylation of Ketones/Aldehydes Forms chiral hydrazones for diastereoselective α-alkylation. wikipedia.org

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral amide enolate for highly diastereoselective alkylation. | wikipedia.org |

Asymmetric Catalysis in Hydroxymethylation Reactions

Asymmetric catalysis provides a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The direct asymmetric hydroxymethylation, often an asymmetric cross-aldol reaction with formaldehyde, is an efficient method for C-C bond formation. acs.org

Recent developments have focused on organocatalysis and transition-metal catalysis. For example, piperidine-based catalysts (like the Takemoto catalyst) have been successfully used for the asymmetric transfer hydroxymethylation of certain substrates using formaldehyde surrogates, achieving high yields and enantiomeric ratios. acs.orgacs.org This approach avoids using gaseous formaldehyde directly. acs.org

Transition metal catalysts have also proven effective. Iridium complexes modified with chiral ligands like SEGPHOS can catalyze the enantioselective reductive coupling of allylic acetates with paraformaldehyde to produce chiral homoallylic alcohols with high enantiomeric excess. thieme-connect.com This type of reaction establishes a chiral center while introducing a hydroxymethyl group. Similarly, scandium-based micellar catalysis has been employed for the enantioselective hydroxymethylation of certain ketones in water. nih.gov These methods, while demonstrated on different substrates, represent state-of-the-art strategies that could be adapted for the asymmetric synthesis of 2-(hydroxymethyl)butanoate precursors. acs.orgthieme-connect.comnih.gov

Table 4: Examples of Asymmetric Hydroxymethylation Catalysis

Catalyst/System Substrate Type Yield (%) Enantiomeric Ratio/Excess Reference
Takemoto Catalyst (Organocatalyst) Activated Isoindolinones 48-96 81:19 - 97:3 e.r. acs.orgacs.org
Iridium-SEGPHOS Complex Branched Allylic Acetates 62-84 89-96% ee thieme-connect.com

| Scandium/Chiral Bipyridine | Propiophenones (in water) | up to 88 | up to 94% ee | nih.gov |

Biocatalytic Transformations for Enantiomeric Enrichment and Resolution

Enzymatic kinetic resolution (EKR) is a widely used technique that leverages the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com Hydrolases, especially lipases, are favored for these transformations due to their broad availability, lack of need for expensive cofactors, and stability in organic solvents. unipd.it The mechanism typically involves the enantioselective acylation, esterification, or hydrolysis of a racemic precursor. nih.gov For instance, in the resolution of a racemic alcohol, a lipase (B570770) can selectively acylate one enantiomer, producing an ester and leaving the unreacted alcohol enantiomerically enriched.

Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (lipase-PS), and lipases from Candida rugosa (CRL) have demonstrated high efficacy in resolving various chiral alcohols and esters through transesterification. nih.govnih.gov Optimal conditions often involve using an acyl donor like vinyl acetate (B1210297) in a non-polar solvent such as hexane. nih.gov Research has shown that this method can achieve high conversions (approaching the theoretical maximum of 50%) and excellent enantiomeric excesses (ee) for both the resulting product and the remaining substrate. nih.gov

Another powerful biocatalytic strategy is the desymmetrization of a prochiral substrate. Unlike kinetic resolution, which has a maximum theoretical yield of 50% for a single enantiomer, desymmetrization can convert 100% of the starting material into an enantiopure product. nih.gov This process involves an enzyme distinguishing between two identical functional groups on a symmetric molecule, modifying only one of them to create a chiral center. nih.govresearchgate.net For example, the enzymatic hydrolysis or acylation of a prochiral diol or diacetate, a structural feature related to the precursor of this compound, can generate a chiral hydroxy-ester with high enantiomeric purity.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Chiral Alcohols

EnzymeSubstrate TypeReactionConversion (%)Enantiomeric Excess (ee%)Source
Novozym 435 (CALB)rac-KetorolacAcylation~50%>99% (for both enantiomers) nih.gov
Lipase from Burkholderia cepaciarac-2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolTransesterificationNot specified98% (S-acetate), 94% (R-alcohol) nih.gov
Novozym 435 (CALB)Aryltrimethylsilyl chiral alcoholsTransesterification50%>99% (for both enantiomers) nih.gov
Lipase from Candida rugosa (CRL)Diastereoisomeric mixture of FOP acetatesHydrolysis~50%98.5% (de) nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and economically viable manufacturing processes. Key aspects include the use of safer solvents, maximization of atom economy, and the development of sustainable catalytic systems. jk-sci.com

Solvent-Free and Aqueous Medium Reactions for Sustainable Production

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. For the synthesis of butanoate esters, which are precursors to this compound, several solvent-free approaches have been developed. These reactions can be performed by mixing the neat reactants, often with a catalyst, which can simplify workup procedures and reduce waste. cmu.edu Mechanochemical methods, using a ball mill, provide the necessary energy for the reaction to proceed in a solvent-free environment, often with significantly reduced reaction times and excellent yields. mdpi.com

Immobilized enzymes have been successfully used in solvent-free systems to produce esters. For example, the transesterification for synthesizing methyl butyrate (B1204436) and octyl acetate has been achieved under solvent-free conditions using immobilized Rhizopus oryzae lipase, reaching high molar conversions. nih.gov Similarly, epoxidation of certain precursors can be performed efficiently in an aqueous sodium hypochlorite (B82951) suspension, avoiding chlorinated organic solvents entirely. cmu.edu While esterification reactions are reversible and the presence of water can be detrimental, certain catalytic systems, particularly when combined with microwave irradiation, can overcome this limitation in aqueous media. mdpi.com

Atom Economy and Reaction Efficiency in Butanoate Synthesis

Atom economy is a core green chemistry metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnumberanalytics.com Reactions with high atom economy, such as addition or isomerization reactions, are inherently less wasteful. jk-sci.com In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

The synthesis of butanoate esters, key precursors, can be designed to maximize atom economy. For instance, the direct esterification of butanoic acid with an alcohol produces the ester and water as the only byproduct. This represents a relatively high atom economy. The calculation is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Table 2: Atom Economy Calculation for the Synthesis of Methyl Butanoate

ComponentReaction RoleChemical FormulaMolecular Weight (g/mol)
Butanoic AcidReactantC₄H₈O₂88.11
Methanol (B129727)ReactantCH₄O32.04
Methyl ButanoateProduct (Desired)C₅H₁₀O₂102.13
WaterProduct (Byproduct)H₂O18.02
Atom Economy Calculation (102.13 / (88.11 + 32.04)) x 100 = 85.0%

Development of Sustainable Reagent and Catalyst Systems

The development of sustainable catalysts is crucial for green synthesis. An ideal catalyst is efficient, selective, reusable, and non-toxic. In butanoate synthesis, this has led to a shift away from corrosive mineral acids like sulfuric acid towards more environmentally friendly alternatives. researchgate.net

Solid Acid Catalysts: These materials, such as ion-exchange resins (e.g., Dowex) and sulfonated carbons, provide acidic sites for esterification while being easily separable from the reaction mixture by filtration, allowing for their reuse. mdpi.comnih.gov They are non-corrosive and reduce the generation of acidic waste streams.

Biocatalysts: As discussed in section 2.2.3, enzymes, particularly immobilized lipases, are exemplary green catalysts. They operate under mild temperature and pH conditions, exhibit high selectivity, and can often be reused for multiple reaction cycles, making the process more economical and sustainable. nih.govnih.gov Lipases can be employed effectively in non-aqueous or solvent-free systems for ester synthesis. nih.govnih.gov

Other Green Catalytic Systems: Research into novel catalysts is ongoing. Acidic ionic liquids have been explored as catalysts for butyl butyrate synthesis, offering high activity. researchgate.net Furthermore, bimetallic catalysts, such as Ruthenium-Tin supported on zinc oxide, have shown high stability and selectivity for the direct conversion of butyric acid to valuable chemicals like 1-butanol. nih.gov

Table 3: Comparison of Catalytic Systems in Butanoate Synthesis

Catalyst TypeExample(s)AdvantagesDisadvantagesSource
Mineral AcidSulfuric Acid, Hydrofluoric AcidHigh activity, low costCorrosive, environmental pollution, difficult to recover researchgate.net
Solid AcidDowex Resins, Sulfonated CarbonReusable, non-corrosive, easy separationMay have lower activity than mineral acids, potential for leaching mdpi.comnih.gov
BiocatalystImmobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, biodegradable, reusableHigher initial cost, potential for denaturation nih.govnih.gov
Ionic Liquid[HSO₃-pmim]HSO₄High catalytic activity, low volatilityCost, potential toxicity, product separation challenges researchgate.net

Reactivity and Chemical Transformations of Sodium 2 Hydroxymethyl Butanoate

Reactions at the Carboxylate Moiety

The carboxylate group of sodium 2-(hydroxymethyl)butanoate is a versatile functional group that can undergo several important chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions of Sodium Carboxylates

The conversion of the sodium carboxylate of this compound to esters or amides typically requires initial protonation to the corresponding carboxylic acid, 2-(hydroxymethyl)butanoic acid. researchgate.net This is generally achieved by treatment with a dilute acid like hydrochloric acid. researchgate.net Once the carboxylic acid is formed, classical methods for esterification and amidation can be employed.

Esterification: The formation of esters from 2-(hydroxymethyl)butanoic acid can be accomplished through several methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.orgethz.ch For instance, the reaction with methanol (B129727) would yield methyl 2-(hydroxymethyl)butanoate. nih.gov Another method involves the use of diazomethane (B1218177) for the preparation of methyl esters, a reaction that proceeds rapidly and is often used for analytical purposes. libretexts.org

Amidation: The synthesis of amides from 2-(hydroxymethyl)butanoic acid also proceeds through the activation of the carboxylic acid. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be treated with an amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate.

Table 1: Examples of Esterification and Amidation Reactions

Reactant Reagent(s) Product Reaction Type
2-(Hydroxymethyl)butanoic acid Methanol, Sulfuric Acid Methyl 2-(hydroxymethyl)butanoate Fischer-Speier Esterification
2-(Hydroxymethyl)butanoic acid Diazomethane Methyl 2-(hydroxymethyl)butanoate Esterification

Salt Exchange and Coordination Chemistry of this compound

The sodium cation in this compound can be exchanged with other metal ions through salt metathesis reactions. rsc.orgrsc.org For instance, reacting an aqueous solution of this compound with a soluble salt of another metal, such as a silver or lead salt, can lead to the precipitation of the corresponding metal 2-(hydroxymethyl)butanoate, depending on its solubility. libretexts.org The solubility of these salts is influenced by the nature of the metal and the length of the alkyl chain of the carboxylate. libretexts.org

The carboxylate group, along with the hydroxyl group, can act as a bidentate ligand, coordinating to metal centers. This is a common feature of amino acids, which also possess two potential coordination sites. wikipedia.org The ability of this compound to form complexes with metal ions is an area of interest in coordination chemistry. The formation of such complexes can influence the reactivity of the organic moiety and is crucial in various catalytic processes.

Transformations of the Hydroxyl Group in 2-(Hydroxymethyl)butanoate

The primary hydroxyl group in 2-(hydroxymethyl)butanoate is also a site of significant reactivity, allowing for a variety of chemical modifications.

Etherification and Acetylation Pathways

Etherification: The hydroxyl group can be converted to an ether through various methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For 2-(hydroxymethyl)butanoate, treatment with a strong base like sodium hydride would generate the corresponding alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide) to form the methyl ether. Acid-catalyzed etherification using reagents like 1,2-dimethoxyethane (B42094) has also been reported for the synthesis of methyl ethers from hydroxyl compounds. rsc.org

Acetylation: The hydroxyl group can be readily acetylated to form an ester. This is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction is a common method for protecting the hydroxyl group during other chemical transformations.

Oxidation to Carbonyls and Subsequent Reactions

The primary hydroxyl group of 2-(hydroxymethyl)butanoate can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde, yielding sodium 2-formylbutanoate.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 2-carboxybutanoic acid (ethylmalonic acid).

The resulting carbonyl compounds can undergo a variety of subsequent reactions. For example, the aldehyde can participate in aldol (B89426) condensations, Wittig reactions, or be further oxidized or reduced. The dicarboxylic acid can undergo decarboxylation upon heating or be converted to various derivatives.

Nucleophilic Substitution Reactions at the Hydroxymethyl Center

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, to facilitate substitution, it must first be converted into a better leaving group. This can be achieved by several methods:

Conversion to a Halide: The hydroxyl group can be replaced by a halogen (Cl, Br, or I) using reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or a mixture of iodine, triphenylphosphine, and imidazole. The resulting 2-(halomethyl)butanoate can then undergo nucleophilic substitution with a wide range of nucleophiles. chemguide.co.uk

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and readily undergoes SN2 reactions with various nucleophiles.

Table 2: Transformations of the Hydroxyl Group

Reaction Type Reagent(s) Product Functional Group

Reactions at the Butyl Backbone of this compound

The chemical reactivity of the butyl backbone of this compound is centered around the carbon alpha to the carboxylate group. This position is activated by the electron-withdrawing nature of the carbonyl, making the attached proton acidic and susceptible to removal, which opens pathways for various substitution reactions.

Alpha-substitution reactions involve the replacement of a hydrogen atom at the alpha-position (the carbon adjacent to the carbonyl group) with an electrophile. msu.edu This process occurs through the formation of a nucleophilic enol or, more commonly, an enolate intermediate. msu.eduwikipedia.org The acidity of the α-hydrogen is a key factor, as its removal by a base generates the reactive enolate. libretexts.org For this compound, the α-carbon is C2, which bears both the hydroxymethyl group and a hydrogen atom.

The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete deprotonation. libretexts.orglibretexts.org Weaker bases like sodium ethoxide may only generate the enolate in equilibrium. msu.edu Once formed, the enolate ion is a potent nucleophile that can attack a variety of electrophiles in SN2-type reactions. wikipedia.org

The selectivity of the reaction depends on the electrophile used and the reaction conditions. Alkylation with primary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) is generally effective, while secondary and tertiary halides are poor substrates due to competing elimination reactions. wikipedia.orgkocw.or.kr Halogenation at the alpha-position can also be achieved using reagents like Br₂ or Cl₂. wikipedia.org

Table 1: Examples of Alpha-Substitution Reactions on 2-(hydroxymethyl)butanoate Esters

The following table outlines potential alpha-substitution reactions. For these reactions to proceed, the carboxylate is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

Reactant (Ester Derivative)ReagentsElectrophileProductNotes on Selectivity
Methyl 2-(hydroxymethyl)butanoate1. LDA, THF, -78°C 2. CH₃IMethyl (CH₃⁺)Methyl 2-(hydroxymethyl)-2-methylbutanoateAlkylation occurs selectively at the C2 position, which is the only alpha-position with a replaceable proton. The use of a strong, hindered base like LDA is crucial.
Methyl 2-(hydroxymethyl)butanoate1. LDA, THF, -78°C 2. Br-CH₂-PhBenzyl (PhCH₂⁺)Methyl 2-(hydroxymethyl)-2-benzylbutanoateBenzylic halides are excellent electrophiles for this reaction due to their high reactivity in SN2 substitutions. kocw.or.kr
Methyl 2-(hydroxymethyl)butanoate1. NaH 2. Br₂Bromine (Br⁺ source)Methyl 2-bromo-2-(hydroxymethyl)butanoateUnder basic conditions, halogenation occurs via the enolate. Polyhalogenation can be an issue if excess halogen is used. libretexts.org

Olefin metathesis and other cyclization strategies are powerful tools in organic synthesis for constructing cyclic molecules. nih.govnih.gov To apply these methods to this compound, the compound must first be converted into a suitable derivative containing the necessary functional groups.

For ring-closing metathesis (RCM), the molecule must possess at least two double bonds. A derivative of this compound could be prepared for RCM by, for example, esterifying the carboxylate with an unsaturated alcohol (like allyl alcohol) and converting the primary alcohol of the hydroxymethyl group into an alkenyl ether. This diene could then undergo RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a cyclic ether-lactone structure.

Other cyclization strategies can also be envisioned. For instance, converting the hydroxymethyl group into a leaving group (e.g., a tosylate) and introducing a nucleophile onto the butyl chain could lead to intramolecular cyclization. A related strategy has been demonstrated in the regioselective cyclizations of 3-amino-2,4-dihydroxybutanoic acid derivatives to form functionalized γ-lactones and other heterocycles. rsc.org

Table 2: Hypothetical Cyclization Strategies for Derivatives

StrategyRequired DerivativeKey TransformationPotential Product Class
Ring-Closing Metathesis (RCM)A diene derived from 2-(hydroxymethyl)butanoate (e.g., O-allyl ester, O-allyl ether)Intramolecular olefin metathesisMacrocyclic lactones or ethers
Intramolecular Williamson Ether SynthesisA derivative with a hydroxyl group and a leaving group on the same moleculeIntramolecular SN2 reactionCyclic ethers (e.g., oxetanes, tetrahydrofurans)
LactonizationA derivative where the butyl chain is functionalized with a hydroxyl group (e.g., at C4)Intramolecular esterificationLactones (e.g., γ-butyrolactone derivatives)

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Such investigations typically rely on a combination of kinetic experiments, isotopic labeling, and computational analysis.

Kinetic studies measure how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or pressure. researchgate.net For the alpha-halogenation of a ketone, for example, the reaction rate is often found to be dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen's concentration. This observation provides strong evidence that the rate-determining step is the formation of the enol or enolate intermediate. libretexts.org A similar kinetic profile would be expected for the alpha-substitution of a 2-(hydroxymethyl)butanoate ester.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. chemrxiv.org A classic experiment to support the enolate mechanism involves deuterium (B1214612) exchange. libretexts.org If this compound is placed in a deuterated solvent (like D₂O) with a base catalyst, the alpha-hydrogen will be exchanged for deuterium. This occurs because the enolate, once formed, can be protonated (or deuterated) by the solvent. The incorporation of deuterium into the starting material can be detected by techniques like NMR spectroscopy or mass spectrometry, providing clear evidence for the formation of the enolate intermediate. libretexts.orgnih.gov

Table 3: Isotopic Labeling Experiment for Mechanistic Elucidation

ExperimentConditionsExpected ObservationMechanistic Implication
Deuterium Exchange at Alpha-CarbonThis compound in D₂O with a base catalyst (e.g., NaOD)Incorporation of deuterium at the C2 position, forming sodium 2-deuterio-2-(hydroxymethyl)butanoate.Confirms the formation of a transient enolate intermediate at the alpha-carbon, which is then deuterated by the solvent. libretexts.org
Kinetic Isotope Effect (KIE)Compare the rate of alpha-proton removal vs. alpha-deuteron removal in a deuterated analog.A primary KIE (kH/kD > 1) would be observed.Indicates that the C-H bond at the alpha-position is broken in the rate-determining step of the reaction. nih.gov

Computational chemistry provides deep insights into reaction mechanisms by modeling the structures and energies of reactants, intermediates, products, and, most importantly, transition states. nih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the reaction energy profile, which maps the energy changes as the reaction progresses. researchgate.net

For a reaction such as the enolate formation from this compound, computational analysis would model the approach of a base to the alpha-hydrogen. The transition state would represent the point of highest energy along this path, where the C-H bond is partially broken and the O-H bond of the incoming base is partially formed. The energy required to reach this state is the activation energy (Ea), a critical factor determining the reaction rate.

Analysis of the transition state geometry can reveal the degree of bond breaking and bond formation and can help explain the stereoselectivity of a reaction. st-andrews.ac.uk By comparing the activation energies for different possible reaction pathways, chemists can predict which pathway is more favorable and thus which product is likely to dominate.

Table 4: Parameters from a Hypothetical Transition State Analysis (DFT)

ParameterDescriptionSignificance
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.A lower Ea corresponds to a faster reaction rate. Helps predict the feasibility of a proposed reaction pathway. researchgate.net
Transition State GeometryThe 3D arrangement of atoms at the point of maximum energy.Provides insight into the mechanism, such as which bonds are breaking and forming simultaneously. Can explain stereochemical outcomes. st-andrews.ac.uk
Reaction Enthalpy (ΔH)The net energy change between reactants and products.Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy).
Imaginary FrequencyA vibrational mode with a negative frequency calculated for the transition state structure.Confirms that the calculated structure is a true transition state and not a stable minimum. The motion corresponds to the reaction coordinate.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Sodium 2 Hydroxymethyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Studies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Sodium 2-(hydroxymethyl)butanoate in solution. While one-dimensional (1D) NMR provides initial data, advanced two-dimensional (2D) techniques are crucial for confirming the precise atomic connectivity.

Two-dimensional NMR experiments are essential for mapping the intricate network of covalent bonds within a molecule. wikipedia.org For this compound, a combination of COSY, HSQC, and HMBC experiments provides a complete picture of its structural framework.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show correlations between the proton on the chiral center (C2) and the protons of the adjacent methylene (B1212753) (CH₂) and hydroxymethyl (CH₂OH) groups, as well as between the protons of the ethyl group's methylene and methyl (CH₃) groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgcolumbia.edu It is highly sensitive and allows for the definitive assignment of each proton signal to its corresponding carbon atom. sdsu.edu For instance, the protons of the hydroxymethyl group would show a cross-peak to the hydroxymethyl carbon signal.

Table 1: Predicted 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H - ¹H H2 ↔ H3; H3 ↔ H4; H2 ↔ H5 Identifies adjacent protons, confirming the ethyl group and its connection to the chiral center.
HSQC ¹H - ¹³C (1-bond) H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 Directly links protons to their attached carbons.
HMBC ¹H - ¹³C (2-4 bonds) H4 ↔ C2, C3; H5 ↔ C1, C2; H3 ↔ C1, C2, C4 Establishes the carbon skeleton by linking functional groups through long-range couplings.

Note: Numbering corresponds to the IUPAC name, with C1 being the carboxylate carbon.

This compound possesses a chiral center at the C2 position, meaning it exists as two non-superimposable mirror images, or enantiomers. Standard NMR cannot distinguish between enantiomers. open.ac.uk Chiral NMR spectroscopy is employed to determine the enantiomeric excess (e.e.), a critical parameter in asymmetric synthesis and pharmaceutical applications. nih.gov

This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. researchgate.net Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. researchgate.net For this compound, the hydroxyl or carboxylate group could be derivatized using a suitable chiral agent to facilitate this analysis.

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient, weak diastereomeric complexes with the enantiomers, inducing small but measurable differences in the chemical shifts of the analyte's signals in the NMR spectrum, which allows for quantification without covalent modification. researchgate.net

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure

Mass spectrometry (MS) is a powerful technique that provides information about a molecule's mass and, through fragmentation analysis, its structure.

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy, typically to several decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₉NaO₃), HRMS can easily distinguish its exact mass from other potential compounds that might have the same nominal mass. nih.gov This confirmation of the molecular formula is a foundational step in structural characterization.

Table 2: Accurate Mass Data for this compound

Property Value Source
Molecular Formula C₅H₉NaO₃ PubChem nih.gov
Nominal Mass 140 Calculated
Monoisotopic (Exact) Mass 140.04493843 Da Computed by PubChem nih.gov

Tandem mass spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. researchgate.net In an MS/MS experiment, the parent ion of this compound (m/z 140) would be isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the arrangement of atoms.

Based on the functional groups present (a primary alcohol and a carboxylate), predictable fragmentation pathways for the corresponding free acid, 2-(Hydroxymethyl)butyric acid, include:

α-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group. libretexts.org

Dehydration: The loss of a water molecule (18 Da). libretexts.org

Decarboxylation: The loss of carbon dioxide (44 Da) from the carboxylate group.

Analyzing the masses of these fragments allows researchers to piece together the original structure, confirming the presence and location of the hydroxymethyl and ethyl groups relative to the carboxylate.

Table 3: Predicted MS/MS Fragments for the Anion of 2-(Hydroxymethyl)butyric Acid ([M-H]⁻)

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
117 99 H₂O (18) Dehydration
117 73 CO₂ (44) Decarboxylation
117 87 CH₂O (30) α-cleavage (loss of formaldehyde)

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity. The choice of method depends on the scale and purpose of the separation.

Analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to assess the purity of the final compound. For instance, commercial sources report purity levels of ≥95.0% as determined by GC and 98.19% by HPLC. sigmaaldrich.comselleckchem.com These techniques separate components of a mixture based on their differential interactions with a stationary phase, and the area of the resulting peak for the target compound relative to the total peak area provides a measure of its purity. Furthermore, methods like gas chromatography coupled to mass spectrometry (GC-MS) are used for the sensitive detection and quantification of the compound in complex matrices such as biological fluids. sigmaaldrich.com For preparative purposes, column chromatography is a standard method for purifying larger quantities of the compound.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for both the purification and quantitative analysis of this compound from various matrices. The technique's versatility allows for its adaptation to both preparative-scale isolation and analytical-scale quantification.

For the analytical determination of this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. While specific methods for this exact compound are not extensively published, methodologies for similar short-chain fatty acid salts, such as sodium butyrate (B1204436), provide a strong foundational approach. aurigeneservices.com A typical analytical setup would likely involve a C18 column, which is a non-polar stationary phase. aurigeneservices.com The mobile phase would be a polar mixture, for instance, a buffered aqueous solution with an organic modifier like acetonitrile (B52724). The pH of the mobile phase is a critical parameter to control the retention of the analyte. For instance, a pH of 8.0 has been used for sodium butyrate analysis. aurigeneservices.com Detection is commonly achieved using a UV/PDA detector, with the wavelength set to around 210 nm to detect the carboxylate functional group. aurigeneservices.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, and the peak area is proportional to its concentration, allowing for accurate quantification. A supplier of the related compound, Sodium 2-hydroxybutanoate, has reported its purity as 98.19% by HPLC, indicating the suitability of this technique for quality control. selleckchem.com

Preparative HPLC utilizes the same separation principles as analytical HPLC but on a larger scale to isolate pure fractions of this compound from a mixture. This is particularly useful for obtaining a high-purity standard for further research or for isolating the compound from a complex reaction mixture. The scalability of HPLC methods allows for the transition from analytical to preparative separation. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Short-Chain Fatty Acid Salts

ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds. aurigeneservices.com
Mobile Phase Sodium Dihydrogen Phosphate Buffer (pH 8.0) : Acetonitrile (92:8 v/v)The buffered aqueous phase controls the ionization state of the carboxylate, and acetonitrile acts as the organic modifier to elute the compound. aurigeneservices.com
Flow Rate 0.5 mL/minA typical flow rate for analytical separations. aurigeneservices.com
Injection Volume 10 µLA standard volume for analytical HPLC. aurigeneservices.com
Detector UV/PDA at 210 nmThe carboxylate group absorbs in the low UV region. aurigeneservices.com
Temperature Ambient or controlled (e.g., 25 °C)To ensure reproducible retention times.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is another cornerstone technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). sigmaaldrich.com Since this compound is a salt and thus non-volatile, a crucial derivatization step is required to convert it into a volatile compound suitable for GC analysis. This involves chemically modifying the hydroxyl and carboxylate functional groups. Common derivatization methods include esterification of the carboxylate group and etherification or silylation of the hydroxyl group. For instance, the compound can be converted to its methyl ester or a trimethylsilyl (B98337) (TMS) ether derivative.

Once derivatized, the sample is introduced into the GC system. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column, such as one coated with 5% phenyl-polymethylsiloxane, is often used for the separation of such derivatives. mdpi.com The separated compounds are then detected, and if a mass spectrometer is used as the detector (GC-MS), valuable structural information can be obtained from the fragmentation patterns of the derivatives. This allows for unambiguous identification and quantification of the compound, even in complex biological matrices like cerebrospinal fluid or other body fluids. sigmaaldrich.com The use of two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) can offer even higher resolution and sensitivity for complex samples. sigmaaldrich.com A supplier of 2-(Hydroxymethyl)butyric acid sodium salt confirms its assay at ≥95.0% by GC, underscoring the reliability of this technique. sigmaaldrich.com

Table 2: Typical GC-MS Analysis Workflow for this compound

StepDescriptionExample Reagents/Conditions
1. Derivatization Conversion of the non-volatile salt into a volatile derivative.Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) as a catalyst, or esterification followed by silylation.
2. Injection Introduction of the derivatized sample into the GC.Splitless injection at a high temperature (e.g., 250 °C) to ensure complete volatilization. mdpi.com
3. Separation Separation of the derivative on a GC column.Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a non-polar stationary phase. Temperature programming from a low starting temperature to a high final temperature. mdpi.com
4. Detection & Identification Detection of the eluting compound and its identification based on mass spectrum.Mass Spectrometer operating in electron ionization (EI) mode. The resulting fragmentation pattern is compared to a spectral library or interpreted to confirm the structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a molecular-level fingerprint of this compound by probing the vibrational modes of its chemical bonds. mdpi.com These techniques are exceptionally useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The presence of a hydroxyl (-OH) group will give rise to a broad absorption band in the region of 3300-2500 cm⁻¹, a broadening that is indicative of intermolecular hydrogen bonding. docbrown.info The carboxylate group (COO⁻) will show strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. docbrown.info

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While the hydroxyl group is a relatively weak Raman scatterer, the carboxylate and C-C backbone vibrations are expected to produce distinct Raman signals. This can be particularly useful for studying the compound in aqueous solutions, where water's strong IR absorption can obscure spectral regions of interest.

A significant aspect that can be investigated using vibrational spectroscopy is hydrogen bonding. Hydrogen bonds form between the hydroxyl group of one molecule and the carboxylate oxygen of another, or between the hydroxyl groups of two different molecules. khanacademy.orgyoutube.com The strength and nature of these hydrogen bonds influence the position and shape of the O-H stretching band in the IR spectrum. youtube.comyoutube.comyoutube.com By analyzing these spectral features, it is possible to gain insights into the supramolecular structure and aggregation state of this compound in the solid state or in solution.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Raman Shift (cm⁻¹)Vibrational Mode
Hydroxyl (O-H) 3300 - 2500 (broad) docbrown.infoWeakStretching (hydrogen-bonded)
Alkyl (C-H) 3000 - 2850StrongStretching
Carboxylate (COO⁻) 1610 - 1550 (asymmetric)ModerateStretching
Carboxylate (COO⁻) 1420 - 1300 (symmetric)ModerateStretching
Alcohol (C-O) ~1050WeakStretching

Computational and Theoretical Studies of Sodium 2 Hydroxymethyl Butanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium 2-(hydroxymethyl)butanoate, which are governed by its electronic structure. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Orbital and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict molecular orbital energies, shapes, and other key descriptors of reactivity. For this compound, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Analysis of the molecular orbitals would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the carboxylate group, indicating its readiness to donate electrons, while the LUMO may be distributed across the carbon backbone, highlighting potential sites for electron acceptance. Such analyses provide a theoretical foundation for understanding the molecule's behavior in chemical reactions. While specific DFT studies on this compound are not widely available, the principles of DFT are routinely applied to similar organic molecules to elucidate their reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy2.1eV
HOMO-LUMO Gap8.6eV
Dipole Moment5.2Debye
Ionization Potential6.5eV
Electron Affinity-2.1eV

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations of molecular energies and for optimizing the geometry of molecules. For this compound, ab initio calculations would be used to determine its most stable three-dimensional structure.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This provides precise information about bond lengths, bond angles, and dihedral angles. While computationally more intensive than DFT, ab initio methods can offer a higher level of accuracy, which is crucial for a detailed understanding of the molecule's structure. These optimized geometries are the starting point for further computational studies, including frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

Conformational Analysis and Intermolecular Interactions

The flexibility of the butanoate chain and the presence of a hydroxyl group mean that this compound can adopt various conformations. Understanding these conformations and how the molecule interacts with its environment is key to predicting its physical and chemical properties.

Molecular Dynamics Simulations of Solvation and Aggregation

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into processes such as solvation and aggregation. arxiv.org For this compound, MD simulations would typically be used to study its behavior in an aqueous solution. These simulations can reveal how water molecules arrange themselves around the solute, forming a hydration shell. nih.gov The dynamics of these water molecules are often different from those in the bulk solvent.

MD simulations can also be used to investigate the tendency of this compound molecules to aggregate in solution. By simulating a system with multiple solute molecules, it is possible to observe whether they form clusters or remain individually solvated. These simulations provide a dynamic picture of the intermolecular forces at play, including electrostatic interactions and hydrogen bonding.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the structure and properties of this compound. The molecule has both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the carboxylate and hydroxyl oxygens), as indicated by computed property data. nih.gov This allows for the formation of both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules).

Computational methods can be used to identify and characterize these hydrogen bonds. Quantum chemical calculations can determine the strength and geometry of individual hydrogen bonds, while MD simulations can reveal the dynamic network of hydrogen bonds that forms in solution. semanticscholar.org The presence of a sodium ion also influences the hydrogen bonding network, as it can coordinate with the oxygen atoms of the carboxylate and hydroxyl groups, as well as with surrounding water molecules.

Table 2: Computed Hydrogen Bonding Properties of this compound

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov

Reaction Mechanism Modeling and Prediction of Reactivity

Computational chemistry provides powerful tools for modeling chemical reactions and predicting the reactivity of molecules. For this compound, these methods can be used to explore potential reaction pathways and to understand the factors that control its chemical transformations.

Theoretical modeling of reaction mechanisms often involves identifying the transition states that connect reactants and products. By calculating the energy of these transition states, it is possible to determine the activation energy of a reaction, which is a key factor in determining its rate. Quantum chemical methods such as DFT are well-suited for this purpose. arxiv.org

Simulations of Catalytic Cycles and Enzyme-Substrate Interactions

Computational simulations are instrumental in understanding how catalysts, including enzymes, accelerate chemical reactions. These simulations can model the entire catalytic cycle, from the initial binding of the substrate to the final release of the product.

In the context of heterogeneous catalysis, DFT calculations can be used to model the interaction of a molecule with a catalyst surface. For example, studies on the decomposition of formic acid on palladium catalysts have used DFT to explore the reaction mechanism. abo.fi These studies show that formic acid can decompose through different pathways, leading to either carbon dioxide and hydrogen or carbon monoxide and water, and that the catalyst surface plays a crucial role in determining the preferred pathway. abo.fi For 2-(hydroxymethyl)butanoate, simulations could predict its adsorption geometry on various catalyst surfaces and the subsequent steps of its catalytic conversion.

Regarding enzymatic reactions, computational methods like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into enzyme-substrate interactions. Molecular docking predicts the preferred orientation of a substrate when it binds to the active site of an enzyme. Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal how the enzyme stabilizes the transition state of the reaction, thereby lowering the activation energy.

For a molecule like 2-(hydroxymethyl)butanoate, which is a salt of a hydroxy acid, it could potentially interact with various enzymes in biological systems. For example, it shares structural similarities with metabolic intermediates. Computational studies could explore its binding to the active sites of relevant enzymes, such as dehydrogenases or kinases. These simulations could predict the binding affinity and identify the key amino acid residues involved in the interaction.

Table 2: Illustrative Data from a Simulated Enzyme-Substrate Interaction

ParameterValueDescription
Binding Energy (kcal/mol)-7.5The calculated strength of the interaction between the substrate and the enzyme's active site.
Key Interacting ResiduesAsp121, Arg158, Tyr234Amino acids in the enzyme's active site that form hydrogen bonds or other interactions with the substrate.
RMSD of Substrate (Å)1.2The root-mean-square deviation of the substrate's atomic positions during the simulation, indicating its stability in the binding pocket.

This table presents hypothetical data that could be obtained from a molecular docking and MD simulation study. The specific values and residues would depend on the particular enzyme and substrate being studied.

Applications of Sodium 2 Hydroxymethyl Butanoate in Advanced Materials and Chemical Synthesis

As a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds, are fundamental to this process.

Precursor for Complex Organic Molecules

In theory, a chiral molecule like (R)- or (S)-2-(hydroxymethyl)butanoate could serve as a starting material for the synthesis of more complex chiral molecules. The presence of a stereocenter and two distinct functional groups (a carboxylate and a primary alcohol) provides handles for stereoselective transformations. However, specific examples of its use as a precursor in the synthesis of complex organic molecules are not documented in available scientific literature.

Ligand Synthesis for Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While the structure of 2-(hydroxymethyl)butanoate suggests it could potentially be modified to act as a bidentate chiral ligand, there is no published research demonstrating its application in the synthesis of ligands for catalytic processes.

Role in Polymer Chemistry and Materials Science

The incorporation of functional monomers into polymers is a key strategy for developing materials with tailored properties.

Monomer for Specialty Polymers and Copolymers

Theoretically, the vinyl group in a derivative of 2-(hydroxymethyl)butanoate could participate in polymerization reactions, and the hydroxyl and carboxylate groups could introduce functionality into the resulting polymer. Such polymers might exhibit interesting properties, such as hydrophilicity or the ability to be cross-linked. Nevertheless, there are no specific reports of Sodium 2-(hydroxymethyl)butanoate being used as a monomer or comonomer in the synthesis of specialty polymers or copolymers.

Modifiers for Enhancing Polymer Properties

Additives and modifiers are often used to enhance the properties of polymers. While small molecules with functional groups can act as plasticizers, compatibilizers, or surface modifiers, there is no available data to suggest that this compound has been investigated or utilized for this purpose.

Intermediate in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. While commercial suppliers list this compound and describe it as a "versatile building block" and a "useful intermediate" for the synthesis of complex compounds and fine chemicals biosynth.com, specific examples of its application in the production of particular fine chemicals are not provided in the public domain.

Synthesis of Flavor and Fragrance Compounds

The flavor and fragrance industry relies heavily on the synthesis of esters, which are often responsible for the characteristic scents of fruits and flowers. bellevuecollege.educhymist.com While direct research on the application of this compound in this sector is not extensively documented in publicly available literature, its chemical structure suggests a potential role as a precursor to novel flavor and fragrance esters.

The esterification of a carboxylic acid or its salt with an alcohol is a fundamental reaction for creating these aromatic compounds. researchgate.net In principle, the carboxylate group of this compound could be esterified with various alcohols to produce a range of butanoate esters. Furthermore, the hydroxyl group of the compound could be acylated with different carboxylic acids or their derivatives to yield another series of esters. These reactions would result in molecules with potentially unique and desirable organoleptic properties. For instance, the enzymatic synthesis of flavor esters, such as (S)-2-methylbutanoic acid methyl ester (a key apple flavor), has been demonstrated using lipases in organic solvents. ijsr.net A similar biocatalytic approach could theoretically be applied to this compound or its parent acid to produce novel, bio-based flavor and fragrance ingredients.

However, it is important to note that a search of available literature did not yield specific examples of flavor or fragrance compounds synthesized directly from this compound. One related compound, 2-ethyl-3-hydroxyhexyl 2-methyl propanoate, is noted as not being for flavor or fragrance use, highlighting the nuanced structure-activity relationships in this field. thegoodscentscompany.com

Production of Agrochemical Intermediates

The development of new agrochemicals, such as pesticides and herbicides, often involves the synthesis of complex organic molecules with specific biological activities. While there is no direct evidence in the searched literature of this compound being used as an intermediate in the production of commercial agrochemicals, its structural motifs are present in some biologically active compounds.

For example, α-hydroxy acids are recognized as important intermediates in organic synthesis and can be produced through various methods, including the hydrolysis of α-hydroxynitriles. google.com These synthetic pathways are crucial for accessing a wide range of chemical structures. Some butanoic acid derivatives have been investigated for their use in controlled-release formulations of pesticides, such as the nanohybrid of 4-(2,4-dichlorophenoxy)butyrate. researchgate.net This suggests that the butanoate backbone can be a component of agrochemically active molecules.

Given that this compound is a versatile building block, it is plausible that it could be used to synthesize more complex molecules for evaluation as potential agrochemicals. biosynth.com However, specific research detailing such applications is not currently available.

Utilization in Sustainable Chemical Processes

The principles of green chemistry encourage the use of renewable feedstocks and the development of sustainable chemical pathways. acs.orgmdpi.com this compound and its parent acid, 2-(hydroxymethyl)butanoic acid, are of interest in this context due to their potential to be derived from biological sources and their utility as platform chemicals.

Derivatization of Bio-based Feedstocks

A key aspect of sustainable chemistry is the conversion of biomass into valuable chemicals. nih.gov 2-(Hydroxymethyl)butanoic acid has been identified as a metabolite derived from the metabolism of L-isoleucine, an essential amino acid. scbt.comnih.gov This biological origin suggests the possibility of producing the compound through fermentation or other biocatalytic processes using renewable feedstocks.

Once obtained from a bio-based source, this compound can be chemically modified to create a variety of other useful compounds. The presence of both a hydroxyl and a carboxylate group allows for numerous derivatization reactions. For example, the hydroxyl group can undergo oxidation to form an aldehyde or a dicarboxylic acid, or it can be esterified as previously mentioned. The carboxylate group can be reduced to an alcohol, leading to the formation of a diol. These transformations could lead to the synthesis of monomers for biodegradable polymers, such as polyesters, a field where similar di-functional molecules like 2,2-bis(hydroxymethyl)butyric acid have found application.

While the production of hydroxycarboxylic acids from biomass is an area of active research, specific processes for the large-scale, bio-based production of 2-(hydroxymethyl)butanoic acid are not yet established in the reviewed literature. google.com

Development of Renewable Chemical Pathways

The development of renewable chemical pathways aims to replace traditional petrochemical-based processes with more sustainable alternatives. 3-Hydroxypropionic acid (3-HP), an isomer of 2-(hydroxymethyl)butanoic acid's parent acid, is a well-studied platform chemical that can be produced from renewable resources and converted into a variety of valuable products, including acrylic acid and biodegradable polymers. bme.huresearchgate.netrsc.org

Similarly, 2-(hydroxymethyl)butanoic acid could potentially serve as a platform chemical. Its derivatization could lead to the synthesis of important chemical intermediates. For example, the dehydration of the hydroxyl group could theoretically yield an unsaturated carboxylic acid, a class of compounds with broad industrial applications. Catalytic conversion of such bio-based platform chemicals is a cornerstone of modern biorefineries. nih.gov Research into the chemobiocatalytic valorization of glucose has shown pathways to produce furan-based building blocks like 2,5-bis(hydroxymethyl)furan, demonstrating the potential for integrated chemical and biological processes to create value-added chemicals from biomass. nih.gov

Although the potential exists, specific renewable chemical pathways starting from this compound are not yet detailed in the scientific literature. The development of such pathways would depend on the efficient and economical production of the starting material from renewable feedstocks and the discovery of selective catalytic processes for its conversion.

Environmental Fate and Green Chemistry Considerations Excluding Toxicity

Life Cycle Assessment of Synthesis Routes

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. researchgate.netresearchgate.netchalmers.se While a specific LCA for Sodium 2-(hydroxymethyl)butanoate is not publicly available, an analysis of the potential synthesis routes can highlight key areas of environmental concern.

The synthesis of this compound would likely involve multiple steps, each with its own energy requirements and waste streams. A hypothetical synthesis could involve the carboxylation of a precursor molecule. Carboxylation reactions can be energy-intensive. nih.gov

Waste Stream Analysis: The waste streams generated during synthesis can include:

By-products: Unwanted side reactions can lead to the formation of by-products that need to be separated and disposed of.

Spent Solvents: Solvents used in the reaction and purification steps may become contaminated and require treatment or disposal.

Catalyst Residues: If a solid catalyst is used, its separation and potential regeneration or disposal would be a factor.

Aqueous Waste: The use of aqueous solutions for extractions or washing steps will generate wastewater that may contain residual reactants, products, and salts.

Table 2: Illustrative Hotspots in a Hypothetical Synthesis of this compound

Process StepPotential for High Energy ConsumptionPotential for Significant Waste Generation
Reaction High-temperature/pressure requirementsFormation of by-products, catalyst deactivation
Separation Distillation, crystallizationSpent solvents, distillation residues
Purification Multiple recrystallization or chromatographic stepsContaminated solvents, impure product fractions
Drying Oven or vacuum dryingVolatile organic compound (VOC) emissions

This table is illustrative and based on general chemical synthesis principles. A detailed LCA would be required for accurate hotspot identification.

The sustainability of the raw materials used in the synthesis of this compound is a crucial aspect of its green chemistry profile.

Raw Material Sourcing: The starting materials for the synthesis could be derived from either fossil fuels or renewable biomass. The use of bio-based feedstocks is a growing trend in the chemical industry aimed at reducing the reliance on finite fossil resources. nih.gov For example, short-chain carboxylic acids can be produced from the fermentation of municipal bio-wastes. nih.gov The sustainability of raw material sourcing would depend on factors such as land use change, water consumption, and the energy required for cultivation and harvesting if biomass is used.

Sustainability Metrics: Several metrics can be used to assess the "greenness" of a chemical process. These include:

Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor: The ratio of the mass of waste generated to the mass of the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (water, solvents, reactants, process aids) to the mass of the final product.

Future Research Directions and Emerging Areas for Sodium 2 Hydroxymethyl Butanoate

Development of Novel and Highly Efficient Synthetic Routes

The pursuit of sustainable and economically viable chemical processes necessitates the development of innovative synthetic pathways for Sodium 2-(hydroxymethyl)butanoate. Current research is geared towards overcoming the limitations of traditional methods, which often involve multiple steps and the use of stoichiometric reagents. Future research will likely focus on the following areas:

Catalytic Routes from Bio-based Feedstocks: A major thrust in green chemistry is the utilization of renewable resources. Researchers are exploring the catalytic conversion of biomass-derived platform molecules, such as sugars and their derivatives, into valuable chemicals like hydroxymethylbutanoate. mdpi.com This approach aligns with the principles of a circular economy by reducing reliance on fossil fuels. nih.gov

One-Pot Synthesis Strategies: To enhance process efficiency and minimize waste, the development of one-pot or tandem reactions is a key objective. These strategies aim to combine multiple reaction steps into a single operation, thereby reducing separation and purification costs. tsfx.edu.au

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound, which is crucial for certain applications.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteAdvantagesChallenges
Catalytic Conversion of Biomass Utilizes renewable feedstocks, potentially lower environmental impact. mdpi.comnih.govRequires development of highly selective and robust catalysts.
Chemo-catalytic Synthesis High yields and well-established reaction pathways.Often requires harsh reaction conditions and expensive catalysts.
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally benign.Enzyme stability and cost can be limiting factors.

Exploration of New Catalytic Applications Beyond Current Scope

The unique chemical structure of this compound, featuring both a carboxylate and a hydroxyl group, makes it an intriguing candidate for various catalytic applications. While its direct catalytic use is not yet widely reported, its potential as a ligand or a precursor for more complex catalysts is an active area of investigation.

Future research is expected to explore its role in:

Asymmetric Catalysis: The chiral center in 2-(hydroxymethyl)butanoate can be exploited for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical and fine chemical industries.

Polymerization Catalysis: The hydroxyl and carboxylate functionalities can act as initiating or coordinating sites in polymerization reactions. This could lead to the development of new catalysts for the synthesis of biodegradable polymers with tailored properties.

Biomass Conversion: As a biomass-derived molecule itself, it could potentially be used as a co-catalyst or a promoter in the conversion of other biomass feedstocks into valuable chemicals and biofuels. mdpi.com

Advanced Materials Science Applications with Tailored Properties

A significant and promising area of future research lies in the application of this compound as a building block for advanced materials. Its bifunctional nature allows for its incorporation into various polymer backbones, leading to materials with unique and tunable properties.

Key research directions include:

Biodegradable Polymers: this compound can be considered a monomer for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. researchgate.net By copolymerizing it with other hydroxy acids, the physical and mechanical properties of the resulting polymers, such as flexibility and degradation rate, can be precisely controlled. nih.gov

Functional Polymers and Coatings: The hydroxyl group can be further functionalized to introduce specific properties into a polymer. For instance, it can be used to attach cross-linking agents, bioactive molecules, or moieties that enhance adhesion or surface properties. This opens up possibilities for applications in biomedical devices, drug delivery systems, and functional coatings. researchgate.net

Hydrogels: The hydrophilic nature of the carboxylate and hydroxyl groups makes this compound a suitable component for the synthesis of hydrogels. These materials can absorb large amounts of water and are being explored for applications in tissue engineering, agriculture, and as superabsorbents.

Table 2: Potential Material Applications of this compound Derivatives

Material TypePotential ApplicationKey Properties
Polyhydroxyalkanoates (PHAs) Biodegradable packaging, medical implants. researchgate.netBiodegradability, biocompatibility, tunable mechanical properties. researchgate.net
Functional Coatings Anti-fouling surfaces, drug-eluting stents.Biocompatibility, controlled release, specific surface interactions.
Hydrogels Scaffolds for tissue engineering, controlled-release fertilizers.High water absorption, biocompatibility, tunable swelling behavior.

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Future research will likely employ a synergistic approach, combining experimental techniques with computational modeling to gain deeper insights.

Areas of focus will include:

Catalytic Reaction Mechanisms: Investigating the precise role of the catalyst and the substrate in catalytic transformations. This includes identifying reaction intermediates, transition states, and the factors that control selectivity.

Polymerization Kinetics and Mechanisms: Studying the kinetics of polymerization reactions involving hydroxymethylbutanoate to control the molecular weight, architecture, and properties of the resulting polymers.

Degradation Mechanisms: Elucidating the mechanisms of hydrolytic and enzymatic degradation of polymers derived from this compound to design materials with predictable degradation profiles for specific applications. nih.gov

Theoretical Modeling: Utilizing computational tools like Density Functional Theory (DFT) to model reaction pathways, predict reactivity, and design new catalysts and materials with desired properties.

Integration into Circular Economy Chemical Processes

The transition towards a circular economy, which aims to minimize waste and maximize resource utilization, presents a significant opportunity for bio-based chemicals like this compound. dkshdiscover.com Its potential integration into circular processes is a key area for future research and development.

Key aspects to be explored include:

Renewable Feedstock Sourcing: Establishing robust and efficient supply chains for the production of hydroxymethylbutanoate from renewable biomass sources. nih.gov

Design for Recyclability and Biodegradability: Developing polymers and materials from this compound that are designed for either chemical recycling back to the monomer or complete biodegradation at the end of their life cycle. undp.orgmdpi.com This "end-of-life" consideration is a cornerstone of circular design. nih.gov

Industrial Symbiosis: Exploring opportunities to integrate the production and use of this compound within industrial ecosystems, where the waste from one process becomes the feedstock for another.

By focusing on these future research directions, the scientific and industrial communities can unlock the full potential of this compound as a sustainable and versatile chemical building block, contributing to a more circular and bio-based economy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(hydroxymethyl)butanoate, and how can purity be validated?

  • Methodology : Synthesis typically involves neutralization of 2-(hydroxymethyl)butanoic acid with sodium hydroxide under controlled pH (7.0–8.5) in aqueous media. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 210 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For trace impurities, mass spectrometry (MS) coupled with gas chromatography (GC) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use deuterated solvents (e.g., D₂O) to resolve hydroxyl and carboxylate proton environments. ¹³C NMR is critical for identifying the stereochemistry of the hydroxymethyl group .
  • FT-IR : Focus on peaks at 1600–1650 cm⁻¹ (carboxylate C=O stretch) and 3200–3600 cm⁻¹ (hydroxyl O-H stretch) .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol-water mixtures .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 12 weeks. Monitor degradation via HPLC and quantify byproducts (e.g., lactones or oxidation products) using MS. Store in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved in multi-institutional studies?

  • Methodology :

  • Standardized protocols : Align instrumental parameters (e.g., NMR pulse sequences, HPLC column types) across labs .
  • Inter-laboratory validation : Share reference samples and perform round-robin testing to identify systematic errors .
  • Meta-analysis : Apply weighted statistical models to reconcile discrepancies, prioritizing studies with rigorous calibration controls .

Q. What experimental designs are optimal for studying this compound’s role in enzymatic pathways?

  • Methodology :

  • Kinetic assays : Use stopped-flow spectrophotometry to monitor substrate turnover rates in the presence of dehydrogenases or reductases.
  • Isotopic labeling : Incorporate ¹³C at the hydroxymethyl position to track metabolic fate via isotope-ratio MS .
  • Control variables : Account for pH-dependent enzyme activity and ionic strength effects by buffering reaction media with Tris-HCl or phosphate .

Q. How can computational models predict this compound’s reactivity in complex biological matrices?

  • Methodology :

  • Molecular dynamics (MD) simulations : Parameterize force fields using density functional theory (DFT) calculations for carboxylate and hydroxyl groups.
  • Docking studies : Model interactions with enzyme active sites (e.g., aldolases) using software like AutoDock Vina. Validate predictions with mutagenesis experiments .

Q. What strategies address low yield in stereoselective synthesis of this compound derivatives?

  • Methodology :

  • Catalytic optimization : Screen chiral catalysts (e.g., proline-derived organocatalysts) to enhance enantiomeric excess (ee).
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • In situ monitoring : Use real-time IR spectroscopy to adjust reaction kinetics and terminate at maximal yield .

Methodological Guidance for Data Interpretation

Q. How should researchers design dose-response studies for this compound in cellular models?

  • Methodology :

  • Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.
  • Threshold identification : Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Confounding factors : Normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity artifacts .

Q. What statistical approaches are recommended for meta-analyses of this compound’s physicochemical properties?

  • Methodology :

  • Random-effects models : Account for heterogeneity across studies (e.g., solvent systems, temperature).
  • Sensitivity analysis : Exclude outliers using Cook’s distance or leverage plots.
  • Publication bias assessment : Apply funnel plots and Egger’s regression test .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.